Centalun

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Centalun, also known by its chemical formula C₁₁H₁₂O₂, is a psycholeptic drug developed by Boehringer Ingelheim in 1962. It exhibits hypnotic and sedative properties primarily through its action as an allosteric agonist of the gamma-aminobutyric acid type A receptor (GABAA) . This mechanism enhances the inhibitory effects of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability throughout the nervous system. Centalun is utilized in various therapeutic contexts, particularly for the management of anxiety and sleep disorders.

The biological activity of Centalun is characterized by its sedative and anxiolytic effects. Studies have demonstrated that it can significantly reduce anxiety levels and induce sleep in both animal models and clinical settings. Its effectiveness is attributed to its ability to enhance GABAergic transmission, which is a common pathway for many sedative drugs. Furthermore, Centalun has shown potential neuroprotective effects in certain experimental models, suggesting additional therapeutic applications beyond sedation .

Centalun can be synthesized through various organic chemistry methods. One common approach involves the condensation of specific aromatic compounds with appropriate carbonyl precursors under controlled conditions to yield the desired product. For example, a multi-step synthesis may include reactions such as aldol condensation followed by reduction and esterification to achieve the final compound . The efficiency of these methods can vary based on factors such as temperature, solvent choice, and reaction time.

Interaction studies involving Centalun have focused on its pharmacokinetic properties and potential drug-drug interactions. Research indicates that Centalun may interact with other central nervous system depressants, leading to enhanced sedative effects. Additionally, studies have explored how metabolic enzymes influence the bioavailability of Centalun, particularly regarding cytochrome P450 enzymes that play a role in drug metabolism . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Centalun shares structural and functional similarities with several other compounds known for their sedative and hypnotic effects. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Centalun | C₁₁H₁₂O₂ | GABAA receptor agonist | Developed specifically for anxiety/sleep disorders |

| Diazepam | C₁₄H₁₁ClN₂O | GABAA receptor agonist | Longer half-life; used for muscle relaxation |

| Zolpidem | C₁₃H₁₁N₃O | Selective GABAA receptor modulator | Rapid onset; primarily used for insomnia |

| Phenobarbital | C₁₂H₁₄N₂O₃S | GABAA receptor agonist; enzyme inducer | Long-acting; also used for seizure control |

Centalun's unique aspect lies in its specific development for treating anxiety-related disorders while maintaining a favorable safety profile compared to other sedatives.

Centalun represents a complex organic compound with a distinctive molecular architecture that combines multiple functional groups within a single framework. The compound exhibits unique structural characteristics that contribute to its distinctive chemical behavior and physical properties.

Molecular Formula and Weight

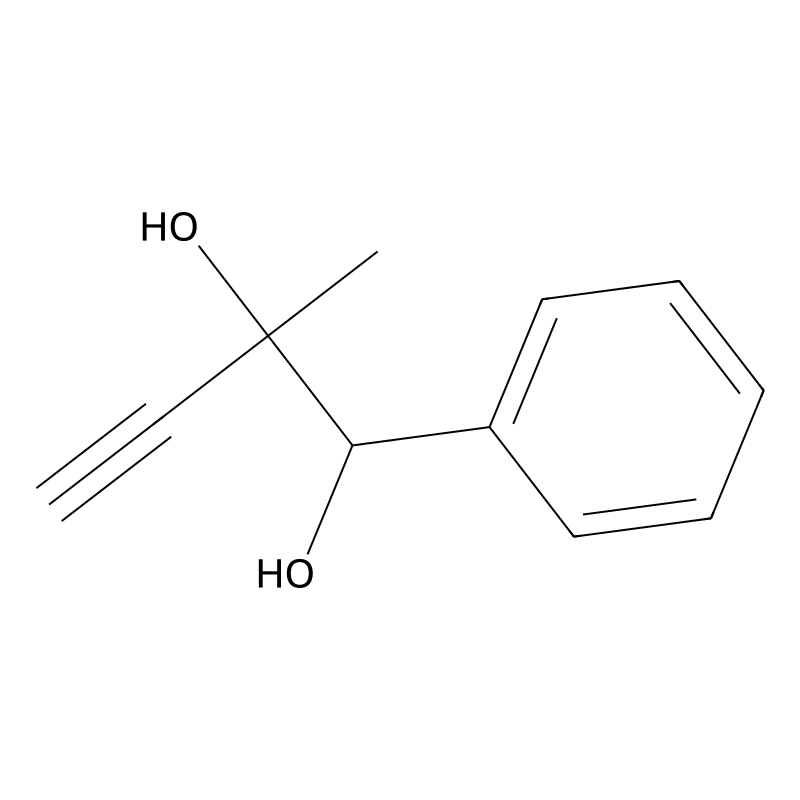

C₁₁H₁₂O₂ Structure

Centalun possesses the molecular formula C₁₁H₁₂O₂, indicating a composition of eleven carbon atoms, twelve hydrogen atoms, and two oxygen atoms [1] [2] [3]. This molecular formula places Centalun within the category of medium-sized organic molecules with a relatively high degree of unsaturation. The structural arrangement incorporates both aromatic and aliphatic components, creating a hybrid molecular architecture that influences its overall chemical behavior [1] [2].

The carbon skeleton is organized around a central quaternary carbon center that serves as the focal point for the molecule's structural complexity. This arrangement creates a branched structure that differs significantly from linear organic compounds of similar molecular weight [2] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ |

| IUPAC Name | 2-methyl-1-phenylbut-3-yne-1,2-diol |

| CAS Number | 2033-94-5 |

| PubChem CID | 16252 |

| SMILES | CC(C#C)(C(C1=CC=CC=C1)O)O |

| InChI | InChI=1S/C11H12O2/c1-3-11(2,13)10(12)9-7-5-4-6-8-9/h1,4-8,10,12-13H,2H3 |

| InChI Key | GQOXDWHRXDPZJK-UHFFFAOYSA-N |

C₁₁H₁₂O₂ Structure

The molecular formula C₁₁H₁₂O₂ reveals several important structural features that define Centalun's chemical identity. The carbon-to-hydrogen ratio suggests the presence of multiple degrees of unsaturation, which are accounted for by the aromatic phenyl ring and the terminal alkyne group [1] [2]. The two oxygen atoms are incorporated as hydroxyl groups, forming a vicinal diol structure that significantly influences the compound's polarity and hydrogen-bonding capacity [1] [3].

The distribution of carbon atoms within the molecular framework follows a specific pattern: six carbons comprise the aromatic phenyl ring, two carbons form the alkyne group, one carbon serves as the quaternary center, one carbon connects to the phenyl group, and one carbon constitutes the methyl substituent [2]. This arrangement creates a compact yet functionally diverse molecular structure.

Molar Mass Analysis (176.215 g·mol⁻¹)

The molar mass of Centalun is precisely 176.215 g·mol⁻¹, calculated from the atomic masses of its constituent elements [1] [2] [3]. This molecular weight places Centalun in the range of medium-sized organic molecules, with sufficient mass to exhibit significant intermolecular interactions while remaining sufficiently small for reasonable volatility and solubility characteristics.

The molar mass calculation proceeds as follows: eleven carbon atoms contribute 132.121 g·mol⁻¹, twelve hydrogen atoms add 12.096 g·mol⁻¹, and two oxygen atoms provide 31.998 g·mol⁻¹, yielding the total molar mass of 176.215 g·mol⁻¹ [1] [2]. This precise molecular weight has been confirmed through various analytical techniques and is consistent across multiple database sources.

Structural Characteristics

Functional Groups Identification

Centalun incorporates multiple distinct functional groups that collectively define its chemical reactivity and physical properties. The primary functional groups include a vicinal diol system, a terminal alkyne group, an aromatic phenyl ring, a quaternary carbon center, and a methyl substituent [1] [3].

| Functional Group | Chemical Structure | Position in Molecule | Contribution to Properties |

|---|---|---|---|

| Vicinal Diol | -C(OH)-C(OH)- | Carbons 1 and 2 | Hydrophilicity, hydrogen bonding |

| Terminal Alkyne | -C≡C-H | Carbons 3 and 4 | Chemical reactivity, planarity |

| Aromatic Ring (Phenyl) | C₆H₅- | Attached to carbon 1 | Aromatic character, stability |

| Quaternary Carbon | >C< | Carbon 2 | Steric hindrance, stability |

| Methyl Group | -CH₃ | Attached to carbon 2 | Lipophilicity, bulk |

The vicinal diol functionality represents one of the most significant structural features, consisting of two hydroxyl groups attached to adjacent carbon atoms [1] [4]. This arrangement creates a strong capacity for hydrogen bonding, both intramolecularly and intermolecularly, which significantly influences the compound's solubility and stability characteristics.

The terminal alkyne group provides a site of high chemical reactivity due to the presence of the acidic hydrogen atom and the electron-rich triple bond [1] [2]. This functionality can participate in various chemical transformations including cycloaddition reactions, coupling reactions, and nucleophilic additions.

Stereochemistry and Isomerism

Centalun possesses two chiral centers located at carbons 1 and 2, creating the potential for four distinct stereoisomers based on the 2ⁿ rule where n equals the number of chiral centers [5] [6]. These stereoisomers exist as two pairs of enantiomers, with each pair exhibiting diastereomeric relationships to the other pair [6].

| Stereochemical Feature | Description | Impact on Properties |

|---|---|---|

| Chiral Centers | Two chiral carbons (C1 and C2) | Optical activity, biological specificity |

| Stereoisomers Present | Four possible stereoisomers (2²) | Different physical/chemical properties |

| Diastereomeric Relationships | Multiple diastereomeric pairs possible | Separable by chromatography |

| Molecular Configuration | Unspecified in commercial preparations | Affects pharmacological activity |

| Structural Flexibility | Restricted by vicinal diol and alkyne groups | Influences molecular interactions |

The stereochemical complexity of Centalun is further enhanced by the presence of the vicinal diol system, which can adopt various conformational arrangements depending on the spatial orientation of the hydroxyl groups [5] [7]. These conformational preferences can significantly influence the compound's physical properties and biological activity.

Structural Relationships to Phenylglycol Derivatives

Centalun exhibits significant structural similarities to naturally occurring phenylglycol metabolites, particularly those isolated from basidiomycete fungi such as mycenadiols A and B [5] [7]. These compounds share the common structural motif of a phenyl group attached to a diol system, though they differ in the specific substitution patterns and the presence of the alkyne functionality in Centalun.

The structural relationship to phenylglycol derivatives is particularly evident in the 1-phenylbut-3-yne-1,2-diol core structure, which represents a synthetic analog of naturally occurring phenylglycol metabolites [5] [7]. This relationship suggests potential biogenetic pathways and provides insight into the compound's potential biological activities.

Research has demonstrated that compounds structurally related to Centalun, including various diastereomers of 1-phenylbut-3-yne-1,2-diol, can be synthesized and characterized with specific stereochemical configurations [5] [7]. These studies have provided valuable information about the structure-activity relationships within this class of compounds.

Physical Properties

Solubility Parameters

The solubility characteristics of Centalun are primarily determined by the presence of multiple functional groups with differing polarity requirements. The vicinal diol functionality provides significant hydrophilic character through hydrogen bonding interactions, while the phenyl ring and alkyne group contribute lipophilic properties [1] .

The compound exhibits moderate solubility in polar protic solvents due to the hydrogen bonding capacity of the hydroxyl groups. The aromatic phenyl ring enhances solubility in aromatic solvents and moderately polar organic solvents. The overall solubility profile reflects a balance between the hydrophilic diol system and the lipophilic aromatic and alkyne components.

Stability Characteristics

Centalun demonstrates reasonable chemical stability under normal storage conditions, though the presence of multiple reactive functional groups creates potential sites for chemical degradation. The vicinal diol system can undergo oxidation reactions, particularly in the presence of oxidizing agents or under acidic conditions [1] .

The terminal alkyne group represents another potential site of chemical instability, as terminal alkynes can participate in various addition and coupling reactions. However, the steric hindrance provided by the quaternary carbon center and the phenyl group may provide some protection against unwanted chemical transformations.

Crystalline Structure Analysis

The crystalline structure of Centalun reflects the influence of multiple intermolecular forces, including hydrogen bonding from the diol functionality, π-π stacking interactions from the aromatic ring, and van der Waals forces from the alkyl components [1]. These interactions collectively determine the compound's crystal packing and influence its physical properties such as melting point and solubility.

The presence of the vicinal diol system enables the formation of extensive hydrogen bonding networks within the crystal lattice, which contributes to the compound's structural stability and influences its thermal properties. The aromatic phenyl ring can participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystalline arrangement.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Wikipedia

Dates

2: KOCH L. [Clinical experiences with Centalun, a new hypnoticsedative preparation]. Munch Med Wochenschr. 1963 Jun 14;105:1273-5. German. PubMed PMID: 14034019.

3: MONECKE K. [PRE- AND POSTOPERATIVE USE OF CENTALUN IN SURGERY]. Dtsch Med J. 1964 Jul 5;15:470-1. German. PubMed PMID: 14238754.

4: LUEBBERS VP. [ALLERGIC THROMBOCYTOPENIC PURPURA FOLLOWING CENTALUN INTAKE]. Dtsch Med Wochenschr. 1964 Aug 21;89:1596-7. German. PubMed PMID: 14171184.

5: VON KOBYLETZKI, SCHMIDT G. [CLINICAL EXPERIENCES FOLLOWING ADMINISTRATION OF CENTALUN IN THE PUERPERIUM]. Med Welt. 1964 Aug 1;31:1655-61. German. PubMed PMID: 14291137.

6: BRUCKSCHEN E. [SEDATIVE THERAPY WITH CENTALUN IN ORTHOPEDICS]. Dtsch Med J. 1964 Jul 20;15:493-4. German. PubMed PMID: 14243120.

7: MESSERICH J. [Our experiences with the sedative and hypnotic Centalun in cardiovascular diseases]. Ther Ggw. 1963 May;102:579-83. German. PubMed PMID: 13935131.

8: ERNST W. [ON THE SYMPTOMATIC USE OF THE HYPNOTIC AND SEDATIVE CENTALUN IN INTERNAL DISEASES]. Hippokrates. 1964 Jan 15;35:31-2. German. PubMed PMID: 14167584.

9: Schmidt W. [An additional case of thrombocytopenia due to Centalun]. Dtsch Med Wochenschr. 1968 Jun;93(23):1152. German. PubMed PMID: 5648361.

10: SMOLENSKI O. [ON THE TREATMENT OF SLEEP DISORDERS. REPORT ON TESTS WITH CENTALUN]. Med Welt. 1964 Feb 29;40:435-6. German. PubMed PMID: 14152700.

11: SCHANZ G. [On the use of the sedative and tranquilizing agent Centalun. Therapeutic results in a women's hospital]. Med Monatsschr. 1963 May;17:309-10. German. PubMed PMID: 13976686.

12: WILDE KM. [ON THE USE OF CENTALUN IN SLEEP THERAPY]. Med Welt. 1963 Oct 19;42:2144-5. German. PubMed PMID: 14093056.

13: FRIEDERICHS P. [My experiences with the sedative Centalun in a nursing home and home for the aged]. Med Monatsschr. 1963 May;17:310-1. German. PubMed PMID: 13959763.

14: Schreiber H. [A reagent for the demonstration of Centalun]. Arch Toxikol. 1965;21(2):128-30. German. PubMed PMID: 5866836.

15: Lübbers P. [Thrombocytopenic purpura following administration of centalun]. Dtsch Med Wochenschr. 1966 Dec 23;91(51):2299-300. German. PubMed PMID: 5951712.

16: Mikolajek A. [Polarographic determination of centalun in the blood]. Przegl Lek. 1966;22(9):612-4. Polish. PubMed PMID: 5925397.

17: Burger E. [Investigations on the identification of a new barbiturate-free hypnotic composed of 3-methyl-3, 4-dihydroxy-4-phenylbutin-1 ("Centalun") in toxicological analysis]. Arch Toxikol. 1965;21(2):121-7. German. PubMed PMID: 5866835.

18: JANKE W, GLATHE H. [EXPERIMENTAL STUDIES ON THE PSYCHIC EFFECT OF SEDATIVES UNDER NORMAL AND STRESS CONDITIONS]. Psychol Forsch. 1964 Jun 2;27:377-402. German. PubMed PMID: 14233519.

19: WAGNER W. [CETALUN IN DERMATOLOGY]. Z Haut Geschlechtskr. 1964 Jun 1;36:353-5. German. PubMed PMID: 14234437.